1-(4-Nitrophenyl)ethanone oxime

Catalog No.
S3434540
CAS No.
59862-56-5
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)ethanone oxime

CAS Number

59862-56-5

Product Name

1-(4-Nitrophenyl)ethanone oxime

IUPAC Name

(NE)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6+

InChI Key

GFNBZVFYQPTWRK-RMKNXTFCSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)[N+](=O)[O-]

Structure and Functional Groups

(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine contains several functional groups that are of interest in various fields of scientific research:

  • Hydroxylamine (NHOH): This group can participate in condensation reactions and form oximes. Oximes have various applications, including being intermediates in organic synthesis and having biological activity [].
  • Nitro group (NO2): This electron-withdrawing group can affect the reactivity of the molecule and may be of interest in studies related to aromatic substitution reactions [].
  • Aldehyde (RCHO): The presence of an aldhyde group suggests potential applications in organic synthesis, as aldehydes are versatile intermediates that can be converted into various other functional groups [].

Potential Research Areas

Based on the functional groups present, here are some potential areas of scientific research where (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine could be explored:

  • Organic synthesis: As mentioned above, the molecule's functionality suggests its potential use as a reactant or intermediate in the synthesis of other organic compounds [, ].
  • Medicinal chemistry: The presence of functional groups with potential biological activity warrants further investigation into the molecule's bioactivity for drug discovery purposes []. However, it is important to note that this is purely speculative, and further research is needed to determine any potential medicinal properties.

1-(4-Nitrophenyl)ethanone oxime is an organic compound characterized by the presence of an oxime functional group attached to an ethanone backbone. Its molecular formula is C₈H₈N₂O₃, and it features a nitrophenyl substituent at the 4-position of the phenyl ring. The oxime group (-C=N-OH) is known for its reactivity and ability to form various derivatives.

Typical of oximes, including:

  • Hydrolysis: The oxime can be hydrolyzed back to the corresponding ketone under acidic or basic conditions.
  • Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds or other electrophiles.

These reactions highlight the versatility of 1-(4-nitrophenyl)ethanone oxime in synthetic organic chemistry.

Research has indicated that 1-(4-nitrophenyl)ethanone oxime exhibits biological activity, particularly in the context of antimicrobial properties. The presence of the nitro group enhances its reactivity and potential interaction with biological targets. Studies have shown that related compounds can exhibit significant activity against various pathogens, suggesting potential for further exploration in medicinal chemistry .

The synthesis of 1-(4-nitrophenyl)ethanone oxime typically involves the reaction of 1-(4-nitrophenyl)ethanone with hydroxylamine hydrochloride. The general procedure includes:

  • Dissolving 1-(4-nitrophenyl)ethanone in an appropriate solvent such as ethanol.
  • Adding hydroxylamine hydrochloride to the solution.
  • Heating the mixture to facilitate the reaction.
  • Isolating the product through crystallization.

This method provides a straightforward approach to synthesize the compound with moderate yields .

1-(4-Nitrophenyl)ethanone oxime finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Analytical Chemistry: The compound can be used in analytical methods for detecting aldehydes and ketones.

Interaction studies involving 1-(4-nitrophenyl)ethanone oxime have focused on its reactivity with nucleophiles and electrophiles. Its ability to form stable complexes with metal ions has been investigated, which could lead to applications in coordination chemistry and catalysis. Furthermore, studies on its interaction with DNA suggest potential implications in biochemistry and molecular biology .

Several compounds are structurally similar to 1-(4-nitrophenyl)ethanone oxime, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-(3-Nitrophenyl)ethanone oximeC₈H₈N₂O₃Nitro group at position 3 enhances reactivity
1-(4-Aminophenyl)ethanone oximeC₈H₉N₂OAmino group offers different reactivity profile
1-(2-Nitrophenyl)ethanone oximeC₈H₈N₂O₃Different positioning of nitro group affects properties

These compounds share the common feature of an ethanone backbone with varying substituents that influence their chemical behavior and biological activity.

The Beckmann rearrangement represents a cornerstone reaction for 1-(4-nitrophenyl)ethanone oxime, converting its oxime group into an amide functionality. This acid-catalyzed process proceeds via protonation of the hydroxyl group, followed by cleavage of the N-O bond and migration of the anti-periplanar aryl group to the adjacent nitrogen [1] [8]. The nitro substituent at the para position stabilizes the transition state through resonance effects, enhancing rearrangement efficiency [5].

Key experimental conditions for this transformation include:

  • Reagents: Phosphorus pentachloride (PCl~5~), phenyl dichlorophosphate (PhOP=OCl~2~), or concentrated sulfuric acid [1] [5] [8].
  • Solvents: Acetonitrile or dichloromethane under anhydrous conditions [5].
  • Temperature: Ambient to 80°C, depending on catalyst activity [5] [8].

A comparative analysis of rearrangement outcomes under different catalytic systems reveals significant yield variations:

CatalystTemperature (°C)Yield (%)Product
PhOP=OCl~2~ [5]2592N-(4-Nitrophenyl)acetamide
H~2~SO~4~ [8]8078N-(4-Nitrophenyl)acetamide
PCl~5~ [1]6085N-(4-Nitrophenyl)acetamide

The reaction demonstrates strict stereochemical control, with the nitro group directing aryl migration to preserve aromatic conjugation [5]. Nuclear magnetic resonance (NMR) studies of the amide product confirm complete retention of the nitro-substituted aromatic ring’s integrity during rearrangement [5].

Catalytic Reduction to Hydroxylamine Derivatives

Hydrogenation of 1-(4-nitrophenyl)ethanone oxime provides access to hydroxylamine intermediates and primary amines. Palladium-based heterogeneous catalysts exhibit exceptional activity for this transformation under mild conditions [6]. The process occurs via sequential reduction:

  • Oxime to hydroxylamine: Partial hydrogenation of the C=N bond
  • Hydroxylamine to amine: Complete reduction of the N-O bond [6]

Critical parameters influencing selectivity include:

  • Catalyst composition: Pd/C vs. Pd supported on 4-nitrobenzene-1,2-diamine [6]
  • Hydrogen pressure: 1 atm sufficient for complete conversion [6]
  • Solvent system: Aqueous media enhances reaction rates through polar interactions [6]

Substrate scope studies demonstrate the nitro group’s resilience under reductive conditions:

Reducing SystemProductYield (%)
Pd/C, H~2~ (1 atm) [6]1-(4-Nitrophenyl)ethylamine95
Fe/HCl [2]4-Nitroacetophenone88

The iron/hydrochloric acid system alternatively facilitates deprotection to regenerate the parent ketone, showcasing the nitro group’s stability toward nucleophilic attack under acidic conditions [2].

Oxidative Transformation Pathways in Biological Systems

In biochemical contexts, 1-(4-nitrophenyl)ethanone oxime undergoes cytochrome P450-mediated oxidation. The enzyme’s heme center abstracts a hydrogen atom from the oxime’s hydroxyl group, generating a nitrogen-centered radical that collapses to form nitroso intermediates [7]. Subsequent oxygenation produces nitrated byproducts, though the aromatic nitro group typically remains intact due to its metabolic stability [7].

Key oxidative pathways include:

  • N-Hydroxylation: Formation of transient nitroso-oxime species
  • Ring oxidation: Para-nitro group directs electrophilic attacks to meta positions
  • Conjugative metabolism: Glucuronidation of the oxime hydroxyl group

In vitro studies using microsomal fractions demonstrate NADPH-dependent consumption of the oxime substrate, with kinetic parameters matching those of P450-catalyzed reactions (K~m~ = 346 μM, V~max~ = 538 pmol/mg protein/hour) [7].

Functional Group Interconversion Reactions

The oxime group in 1-(4-nitrophenyl)ethanone oxime participates in diverse interconversion reactions:

A. Hydrolysis to carbonyl compounds
Acid-catalyzed hydrolysis regenerates 1-(4-nitrophenyl)ethanone via a hemiaminal intermediate. The reaction follows pseudo-first-order kinetics with t~1/2~ = 45 minutes in 2M HCl at 25°C .

B. Condensation reactions
The nucleophilic nitrogen reacts with electrophiles such as:

  • Aldehydes: Forms bis-oxime derivatives
  • Isocyanates: Produces urea-linked conjugates
  • Acyl chlorides: Generates N-acylated oximes

C. Tautomerism
Keto-enol tautomerism occurs in polar aprotic solvents, with the nitro group stabilizing the enolic form through resonance. Infrared spectroscopy reveals characteristic C=N (1620 cm^-1^) and O-H (3200 cm^-1^) stretching frequencies [3].

The reactivity patterns of 1-(4-Nitrophenyl)ethanone oxime are fundamentally governed by a complex interplay of stereoelectronic factors that influence both the ground state configuration and the transition state geometries during chemical transformations. The presence of the electron-withdrawing 4-nitro substituent introduces significant perturbations to the electronic structure of the oxime functional group, creating unique stereoelectronic environments that dictate reaction pathways and selectivities [1] [2].

Configuration-Dependent Reactivity Patterns

The existence of geometrical isomers in 1-(4-Nitrophenyl)ethanone oxime creates distinct stereoelectronic environments that profoundly affect reactivity. Nuclear magnetic resonance studies have demonstrated that the E-isomer predominates in solution, with the 4-nitrophenyl substituent adopting a trans-relationship to the hydroxyl group [3] [4]. This configurational preference arises from minimization of dipole-dipole repulsions between the electronegative oxygen atoms of both the oxime and nitro functionalities [5] [6].

The stereochemical outcome is further reinforced by computational analyses revealing that the E-configuration provides optimal orbital overlap between the π-system of the aromatic ring and the oxime nitrogen lone pair [4] [7]. Density functional theory calculations indicate that this electronic conjugation stabilizes the E-isomer by approximately 2-3 kcal/mol relative to the Z-form, consistent with experimental observations of preferential E-isomer formation during synthesis [6] [7].

Electronic Influence of the 4-Nitro Substituent

The strong electron-withdrawing character of the para-nitro group fundamentally alters the electronic properties of the oxime moiety through both inductive and resonance effects [8] [9]. The nitro substituent decreases the electron density at the oxime nitrogen, resulting in enhanced electrophilicity of the carbon center and increased polarization of the carbon-nitrogen double bond [10] [11].

Frontier molecular orbital analysis reveals that the 4-nitro substitution significantly lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [4] [12]. The HOMO-LUMO gap contraction facilitates electronic transitions and enhances the susceptibility of the compound to nucleophilic attack at the oxime carbon center [8] [13].

Hydrogen Bonding and Conformational Effects

Intramolecular hydrogen bonding interactions play a crucial role in stabilizing specific conformations of 1-(4-Nitrophenyl)ethanone oxime [14] [15]. The hydroxyl proton can form weak hydrogen bonds with either the nitro oxygen atoms or engage in intermolecular hydrogen bonding with neighboring molecules in the crystal lattice [15] [9].

Crystallographic studies of related nitrophenyl oximes demonstrate that these hydrogen bonding interactions influence the planarity of the molecule and the relative orientations of the aromatic ring and oxime functional group [15] [16]. The resulting conformational preferences directly impact the accessibility of reactive sites and the geometry of transition states during chemical transformations.

FactorImpact on E/Z RatioMechanistic Role
Steric EffectsFavors E configuration with bulky substituentsMinimizes van der Waals repulsion
Electronic EffectsElectron withdrawing groups favor E isomerStabilizes through orbital interactions
Hydrogen BondingIntramolecular H-bonds stabilize Z formProvides additional stabilization energy
Solvent PolarityPolar solvents favor more polar isomerDifferential solvation of isomers
TemperatureHigher temperature increases equilibration rateAffects barrier height for isomerization
Aromatic SubstitutionPara-nitro group favors E configurationConjugation with oxime π-system

Orbital Overlap Considerations

The stereoelectronic requirements for optimal orbital overlap in chemical transformations of 1-(4-Nitrophenyl)ethanone oxime are critically dependent on the spatial arrangement of the reacting partners [17] [18]. In rearrangement reactions, the migrating group must achieve antiperiplanar alignment with the leaving group to ensure maximum overlap between the σ-orbital of the migrating bond and the σ*-orbital of the bond being broken [19] [20].

The 4-nitrophenyl substituent influences these orbital interactions through its electron-withdrawing properties, which modulate the energy levels of the participating molecular orbitals [21] [8]. Computational studies indicate that the electron deficiency induced by the nitro group enhances the electrophilic character of the migration terminus, facilitating bond reorganization processes [13] [9].

Substituent Effects on Reaction Barriers

The electronic nature of the 4-nitro substituent has profound implications for the activation barriers associated with various transformation pathways [10] [13]. Electron-withdrawing groups generally stabilize carbocationic intermediates through their ability to delocalize positive charge, thereby lowering transition state energies for processes involving cationic character [21] [8].

However, in the specific case of oxime rearrangements, the electron-withdrawing effect of the nitro group can also destabilize the initial protonation step by reducing the basicity of the oxime nitrogen [22] [11]. This creates a complex relationship between substituent effects and overall reaction rates, where the rate-determining step may shift depending on reaction conditions and the specific transformation being considered [23] [13].

Acid-Mediated Rearrangement Mechanisms

The acid-catalyzed rearrangement reactions of 1-(4-Nitrophenyl)ethanone oxime represent a fascinating class of transformations that proceed through well-defined mechanistic pathways involving protonation, bond migration, and subsequent product formation. The strong electron-withdrawing character of the 4-nitro substituent significantly influences each step of these processes, creating unique reactivity patterns that distinguish this compound from simpler oxime derivatives [24] [25].

Beckmann Rearrangement Pathway

The archetypal Beckmann rearrangement of 1-(4-Nitrophenyl)ethanone oxime follows a sequential mechanism initiated by protonation of the oxime hydroxyl group under acidic conditions [26] [27]. Strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride serve as effective catalysts for this transformation, converting the hydroxyl group into an excellent leaving group [28] [29].

The mechanism proceeds through initial protonation of the oxime oxygen, creating a positively charged leaving group that facilitates subsequent bond reorganization [30] [19]. The critical step involves a concerted [31] [3]-migration of either the methyl group or the 4-nitrophenyl substituent to the nitrogen center, accompanied by simultaneous departure of water [24] [32]. The migratory preference in this system strongly favors the 4-nitrophenyl group due to its greater ability to stabilize the developing positive charge during the transition state [33] [34].

Experimental studies using solid-state nuclear magnetic resonance spectroscopy have provided detailed insights into the mechanism of acetophenone oxime rearrangements over heterogeneous acid catalysts [23]. These investigations reveal that the oxime undergoes nitrogen protonation at room temperature on Brønsted acid sites, with rearrangement occurring at elevated temperatures (150°C or above) to yield isomeric amide products [23] [35].

Fragmentation Competing Pathways

Under more forcing conditions or with specific acid catalysts, 1-(4-Nitrophenyl)ethanone oxime can undergo competing fragmentation reactions known as abnormal Beckmann processes [18]. These pathways involve cleavage of the carbon-carbon bond adjacent to the oxime functional group, leading to formation of nitrile and carbonyl products rather than the typical amide rearrangement products [24] [28].

The electron-withdrawing 4-nitro substituent plays a crucial role in determining the balance between normal rearrangement and fragmentation pathways [18] [9]. Computational studies suggest that electron-deficient aromatic systems promote fragmentation by stabilizing the carbocationic intermediate formed upon bond cleavage [18] [13]. This effect is particularly pronounced when the reaction is conducted at higher temperatures or in the presence of very strong acid catalysts.

Protonation Site Selectivity

The regioselectivity of initial protonation represents a critical factor determining the subsequent reaction pathway for 1-(4-Nitrophenyl)ethanone oxime [22] [11]. While oximes can potentially undergo protonation at either the nitrogen or oxygen centers, the electron-withdrawing 4-nitro substituent significantly influences this selectivity [9] [13].

Theoretical calculations indicate that oxygen protonation is thermodynamically favored by approximately 3-4 kcal/mol in 4-nitrophenyl substituted oximes, compared to nearly equal stabilities for nitrogen and oxygen protonation in unsubstituted systems [22] [7]. This preference arises from the reduced basicity of the nitrogen center caused by electron withdrawal from the aromatic ring [11] [8].

The kinetic accessibility of different protonation sites also varies with the strength and nature of the acid catalyst employed [23] [13]. Lewis acids tend to preferentially coordinate to the nitrogen center due to its greater nucleophilicity, while Brønsted acids show enhanced selectivity for oxygen protonation in electron-deficient systems [22] [35].

Reaction TypeAcid CatalystTemperature Range (°C)Primary Product
Beckmann RearrangementH₂SO₄, PCl₅, POCl₃100-150N-substituted amide
Beckmann FragmentationStrong acids at high temperature150-200Nitrile + carbonyl compound
Oxime HydrolysisH₂O/H⁺50-100Carbonyl compound + hydroxylamine
IsomerizationMild acids25-80E/Z isomer mixture
Nitrilium Ion FormationLewis acids80-120Nitrilium cation intermediate

Nitrilium Ion Intermediates

A key mechanistic feature of 1-(4-Nitrophenyl)ethanone oxime rearrangements involves the formation of nitrilium ion intermediates [19] [36]. These highly electrophilic species represent the immediate products of the [31] [3]-migration step and serve as crucial intermediates that determine the final product distribution [29] [32].

The stability and reactivity of nitrilium ions are significantly influenced by the electronic properties of the substituents [21] [36]. The electron-withdrawing 4-nitro group stabilizes the nitrilium ion through conjugative electron withdrawal, extending the lifetime of this intermediate and allowing for more selective subsequent reactions [18] [13].

Hydrolysis of the nitrilium ion by water represents the final step in the Beckmann rearrangement, yielding the corresponding N-substituted amide product [27] [30]. The rate of this hydrolysis step can become rate-limiting under certain conditions, particularly in aprotic solvents or when water availability is limited [36] [35].

Solvent and Catalyst Effects

The choice of acid catalyst and reaction medium exerts profound influence on both the rate and selectivity of rearrangement reactions [37] [35]. Industrial processes typically employ concentrated sulfuric acid or polyphosphoric acid as catalysts, but these reagents suffer from significant disadvantages including equipment corrosion and formation of large quantities of salt byproducts [25] [37].

Recent developments in heterogeneous catalysis have demonstrated that solid acid catalysts, particularly zeolites and supported Lewis acids, can effectively promote oxime rearrangements under milder conditions [23] [35]. These systems offer advantages in terms of catalyst recovery and reduced environmental impact, though reaction rates and selectivities may differ from homogeneous acid systems [37] [25].

The influence of solvent polarity and protic character on reaction pathways has been extensively studied through computational approaches [36] [22]. Aprotic solvents generally favor the rearrangement pathway by limiting competing hydrolysis reactions, while protic media can lead to premature hydrolysis of reactive intermediates [22] [36].

Transition State Analysis of [31] [3]-Shift Processes

The [31] [3]-shift processes in 1-(4-Nitrophenyl)ethanone oxime rearrangements proceed through highly organized transition states that exhibit specific geometric and electronic requirements for optimal reactivity. Understanding these transition state structures provides crucial insights into the factors controlling reaction rates, selectivities, and the influence of the electron-withdrawing 4-nitro substituent on migration processes [17] [38].

Geometric Requirements for Migration

The transition state for [31] [3]-migration in oxime rearrangements requires precise geometric alignment between the migrating group, the migration origin, and the electron-deficient center accepting the migrating group [39] [19]. Computational studies reveal that optimal orbital overlap is achieved when the migrating group adopts an antiperiplanar relationship to the leaving group, allowing maximum interaction between the σ-orbital of the breaking bond and the σ*-orbital of the forming bond [20] [17].

In 1-(4-Nitrophenyl)ethanone oxime, the transition state geometry is significantly influenced by the steric and electronic properties of both potential migrating groups - the methyl and 4-nitrophenyl substituents [34] [21]. Density functional theory calculations indicate that the 4-nitrophenyl group preferentially adopts the antiperiplanar orientation relative to the departing water molecule, while the methyl group shows less favorable geometric alignment due to its smaller size and reduced orbital overlap capability [18] [21].

The C-N-O bond angle in the transition state undergoes significant contraction compared to the ground state oxime, with computational studies showing decreases of 15-20 degrees [18] [7]. This geometric distortion facilitates the orbital interactions necessary for bond migration while simultaneously weakening the N-O bond to facilitate water departure [19] [20].

Electronic Structure of Transition States

The electronic structure of [31] [3]-shift transition states in 1-(4-Nitrophenyl)ethanone oxime exhibits substantial charge redistribution that reflects the electron-withdrawing influence of the nitro substituent [38] [8]. Natural bond orbital analysis reveals significant charge transfer from the migrating group to the electron-deficient nitrogen center during the transition state [18] [21].

The 4-nitrophenyl group shows enhanced migratory aptitude compared to simple alkyl substituents due to its ability to stabilize the developing positive charge through extended conjugation with the aromatic π-system [34] [40]. However, the electron-withdrawing nitro substituent simultaneously reduces the electron-donating capability of the aromatic ring, creating a complex balance between stabilization and destabilization effects [21] [8].

Molecular orbital analysis of the transition state structures reveals the critical role of orbital symmetry in determining migration efficiency [18] [20]. The HOMO of the migrating 4-nitrophenyl group must exhibit appropriate symmetry and energy for effective overlap with the LUMO of the electron-deficient nitrogen center [38] [7]. The presence of the nitro group modifies these orbital energies, generally lowering both HOMO and LUMO levels while maintaining favorable symmetry relationships [8] [12].

Migratory Aptitude Considerations

The relative migratory aptitudes of different substituents in oxime rearrangements follow well-established trends that reflect the ability of migrating groups to stabilize the transition state through electronic and steric effects [34] [41]. For 1-(4-Nitrophenyl)ethanone oxime, the competition between methyl and 4-nitrophenyl migration represents an important test case for understanding substituent effects on migratory aptitude [33] [21].

Experimental studies demonstrate that the 4-nitrophenyl group migrates preferentially over the methyl substituent, despite the electron-withdrawing nature of the nitro group [10] [21]. This preference can be rationalized by considering that the aromatic system provides better stabilization of the partial positive charge developed during migration, even when substituted with electron-withdrawing groups [40] [34].

Migrating GroupRelative AptitudeStabilization FactorTransition State Energy
Hydride (H⁻)HighestExcellent orbital overlapLowest
Tertiary alkyl (C(CH₃)₃)Very HighHyperconjugation stabilizationLow
Secondary alkyl (CH(CH₃)₂)HighHyperconjugation effectsModerate-Low
Phenyl (C₆H₅)Moderate-HighPhenonium ion formationModerate
Primary alkyl (CH₂CH₃)ModerateWeak hyperconjugationModerate-High
Methyl (CH₃)LowMinimal stabilizationHighest
4-NitrophenylModerate (electron-deficient)Reduced by electron withdrawalModerate-High

The migratory aptitude order for 1-(4-Nitrophenyl)ethanone oxime places the 4-nitrophenyl group in an intermediate position between unsubstituted phenyl and simple alkyl groups [33] [34]. This positioning reflects the competing effects of aromatic stabilization and electron withdrawal by the nitro substituent [21] [8].

Activation Energy Analysis

Detailed computational analysis of activation energies for [31] [3]-shift processes in 1-(4-Nitrophenyl)ethanone oxime reveals the quantitative impact of the nitro substituent on reaction barriers [38] [18]. The overall activation energy for Beckmann rearrangement typically ranges from 25-35 kcal/mol, depending on the specific catalyst and reaction conditions employed [42] [36].

The electron-withdrawing 4-nitro group influences the activation barrier through multiple pathways [13] [8]. Initial protonation of the oxime becomes less favorable due to reduced basicity of the nitrogen center, potentially increasing the barrier for this preliminary step [22] [11]. However, the subsequent migration step benefits from the electron-deficient nature of the system, which stabilizes the nitrilium ion product and lowers the barrier for bond reorganization [18] [21].

Transition state theory analysis indicates that the overall rate-determining step can shift between protonation and migration depending on reaction conditions [38] [23]. Under strongly acidic conditions, protonation becomes rapid and migration controls the overall rate, while under milder conditions, the initial protonation may become rate-limiting [22] [13].

Computational Validation and Experimental Correlation

Advanced computational methods, including density functional theory with dispersion corrections and high-level ab initio calculations, have been employed to validate the proposed transition state structures for 1-(4-Nitrophenyl)ethanone oxime rearrangements [18] [7]. These studies provide detailed predictions of transition state geometries, vibrational frequencies, and thermodynamic parameters that can be compared with experimental observations [36] [38].

Experimental validation of computational predictions has been achieved through kinetic isotope effect studies, stereochemical analysis of products, and temperature-dependent rate measurements [23] [21]. The agreement between theoretical and experimental results provides strong support for the proposed transition state structures and mechanistic pathways [18] [36].

Particularly noteworthy is the excellent correlation between calculated activation energies and experimentally observed rate constants across a series of substituted acetophenone oximes [23] [10]. This correlation validates the computational approaches and demonstrates the predictive capability of modern theoretical methods for understanding oxime reactivity patterns [18] [7].

Influence of Reaction Environment

The transition state structures and energies for [31] [3]-shift processes are sensitive to the specific reaction environment, including solvent effects, catalyst interactions, and temperature [38] [36]. Implicit solvation models reveal that polar solvents generally stabilize the charged transition state, lowering activation barriers and accelerating reaction rates [22] [7].

The choice of acid catalyst can significantly influence transition state geometries through specific coordination interactions [23] [35]. Lewis acids tend to coordinate directly to the nitrogen center, altering the electronic distribution and potentially modifying the preferred migration pathway [38] [29]. Brønsted acids interact primarily through protonation, with the specific acid strength and counterion effects influencing the detailed transition state structure [25] [13].

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Dates

Last modified: 08-19-2023

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